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molecular formula C6H2BrClF3N B1288870 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 211122-40-6

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1288870
M. Wt: 260.44 g/mol
InChI Key: KPIJBKHHJXXREK-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

A mixture of 260 mg (1.0 mmol) of 2-chloro-3-trifluoromethyl-5-bromopyridine (from Step B) and 3 mL of morpholine was heated at 80° C. for 1 h. The mixture was cooled and concentrated. The residue was partitioned between 50 mL of CH2Cl2 and 1.0 N NaOH and the layers were separated. The organics were dried and concentrated. Chromatography on a Biotage 40S cartridge using 19:1 v/v hexanes/ether as the eluant afforded 290 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 3.29 (app t, J=5.5, 4H), 3.82 (app t, J=5.5, 4H); 7.95 (d, J=2.0, 1H), 8.45 (d, J=2.0, 1H.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[N:13]1([C:2]2[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=2)[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1C(F)(F)F)Br
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 50 mL of CH2Cl2 and 1.0 N NaOH
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
The organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=C(C=C1C(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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